3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
Description
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol. It features a pyrido[2,3-b]pyrazin-2(1H)-one core substituted with a hydroxyl group at position 3 and an isobutyl group at position 1. The compound is cataloged under CAS numbers such as 1443285-87-7 and is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-8-4-3-5-12-9(8)13-10(15)11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,15) |
InChI Key |
QLXSCLVFSXGBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(NC(=O)C1=O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Analogs of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
Key Observations :
- Fluorinated groups (e.g., trifluoromethylphenyl) may increase metabolic stability and target binding affinity.
Pharmacological Activities
Pyrido[2,3-b]pyrazin-2(1H)-one derivatives exhibit a broad spectrum of biological activities depending on substituents:
Table 2: Pharmacological Profiles of Selected Analogs
Key Insights :
- Antiviral Activity : Fluorinated derivatives (e.g., ) target viral polymerases, highlighting the scaffold’s versatility.
- Anticancer Applications : Substitutions at position 7 (e.g., aryl or heteroaryl groups) enhance kinase inhibition (e.g., mTOR, DNA-PK).
- Safety Considerations : The 3,6-dimethyl analog exhibits moderate toxicity (H302: harmful if swallowed), necessitating careful handling.
Biological Activity
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that combines a pyridine ring with a pyrazine moiety. Its unique structure, characterized by a hydroxyl group at the 3-position and an isobutyl substituent at the 1-position, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure can be represented as follows:
It features a fused pyridine and pyrazine ring system, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation reactions : These are used to form the core structure of the compound.
- Functional group modifications : Hydroxylation and alkylation processes are employed to introduce specific substituents.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been noted in various assays. For example, it has shown effectiveness against strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. Similar compounds within the pyrido[2,3-b]pyrazine family have been evaluated for their activity against HIV-1. Studies suggest that derivatives of this compound may inhibit HIV-1 reverse transcriptase and integrase at micromolar concentrations, indicating a promising avenue for further antiviral drug development .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, its interaction with key biological targets suggests several possible pathways:
- Enzyme inhibition : The compound may act as an inhibitor for enzymes critical in bacterial and viral replication.
- Cell membrane disruption : Its hydrophobic properties could facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various biological systems:
- Antibacterial Efficacy : In vitro studies demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested pathogens.
- Antiviral Activity : A study on HIV-1 inhibitors found that analogs of this compound exhibited IC50 values in the low micromolar range for both reverse transcriptase and integrase inhibition .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxylated quinoline derivative | Strong antibacterial properties |
| 5-Methylpyrazine | Methylated pyrazine derivative | Exhibits neuroprotective effects |
| 6-Aminoquinoline | Amino-substituted quinoline | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
